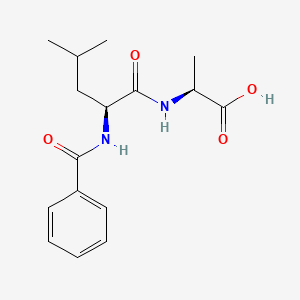
2-Methyl-4,4-diphenylbutane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,4-diphenylbutane-2-peroxol is an organic peroxide compound It is known for its unique structure, which includes a peroxide functional group attached to a butane backbone with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4,4-diphenylbutane-2-peroxol can be synthesized through the reaction of 2-methyl-4,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,4-diphenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or alcohols.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Methyl-4,4-diphenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its peroxide group.
Industry: Utilized in the production of polymers and as a curing agent for resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-4,4-diphenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpropane-2-peroxol: Another organic peroxide with a similar structure but different substituents.
Cumene hydroperoxide: A well-known organic peroxide used in industrial applications.
Uniqueness
2-Methyl-4,4-diphenylbutane-2-peroxol is unique due to its specific structure, which includes two phenyl groups and a butane backbone. This structure imparts distinct chemical properties and reactivity compared to other organic peroxides.
Propriétés
Numéro CAS |
78485-00-4 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(3-hydroperoxy-3-methyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,19-18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3 |
Clé InChI |
QXCBPIFFZOLPFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14431490.png)
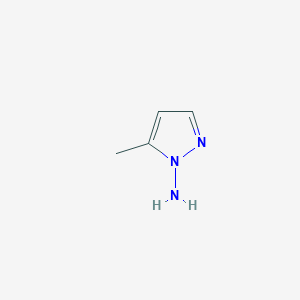
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
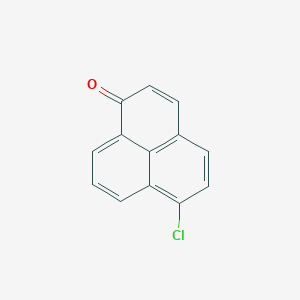
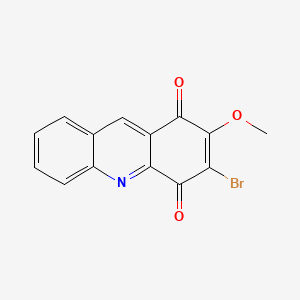
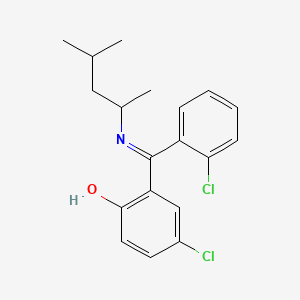

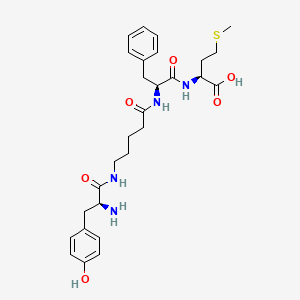
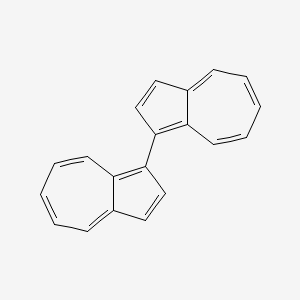
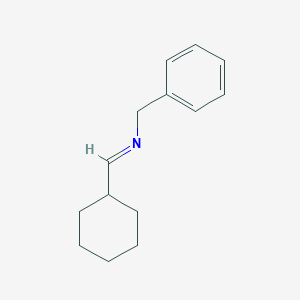
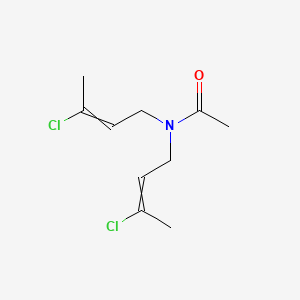
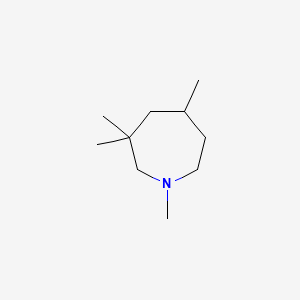
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
